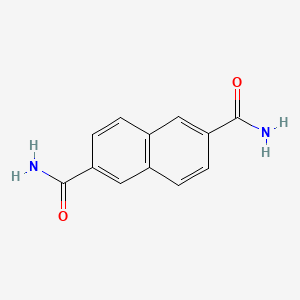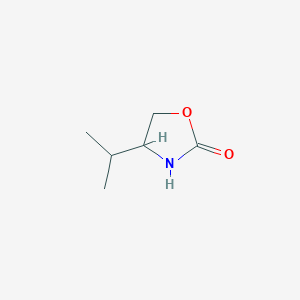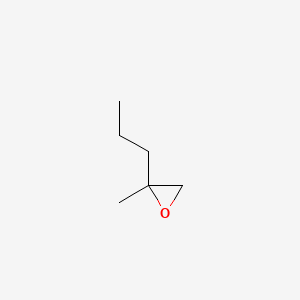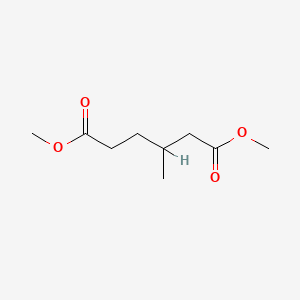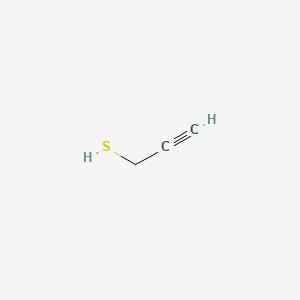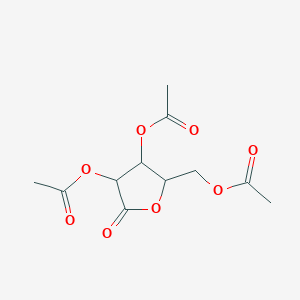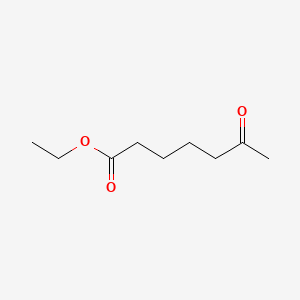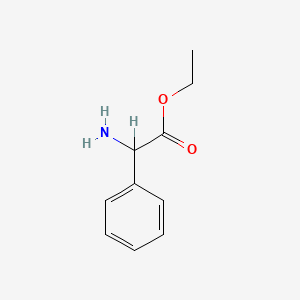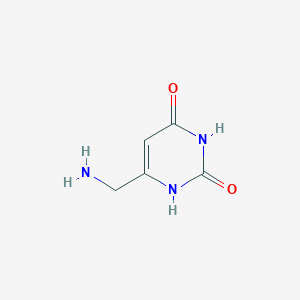
6-(氨甲基)嘧啶-2,4(1H,3H)-二酮
描述
Synthesis Analysis
Several synthetic methods exist for preparing 6-aminomethyluracil. One common approach involves the reaction of 7-hydroxy-3-formyl-4H-chromen-4-one with 1,3-disubstituted pyrimidine-2,4,6(1H,2H,3H)-triones in the presence of acetic anhydride and potassium acetate. The reaction proceeds at elevated temperatures, resulting in the formation of the desired compound .
科学研究应用
合成杂环化合物
6-(氨甲基)嘧啶-2,4(1H,3H)-二酮被用于合成各种杂环化合物。例如,它与初级芳香族或杂环胺和甲醛或芳香醛的反应会形成嘧啶并[4,5-d]嘧啶-2,4-二酮环系统 (Hamama et al., 2012)。此外,该化合物已被用于通过一种绿色方法合成二氢呋喃并[2,3-d]嘧啶,这种方法避免了色谱和重结晶的需要 (Ahadi et al., 2014)。
抗微生物药物的开发
研究表明,6-(氨甲基)嘧啶-2,4(1H,3H)-二酮衍生物具有作为抗微生物药物的潜力。研究发现某些衍生物表现出显著的抗微生物活性,暗示了它们在治疗感染中的潜力 (Sharma et al., 2011)。
药物发现中的探索
该化合物及其衍生物正在积极地用于药物发现,特别是因为它们在创造新的药理学相关物质方面的潜力。例如,一项关于其衍生物合成和降压活性的研究揭示了具有显著、持久和剂量依赖性降压效果的化合物 (Kataev et al., 2014)。
在光学和非线性光学应用中的作用
研究还对6-(氨甲基)嘧啶-2,4(1H,3H)-二酮在光学和非线性光学(NLO)应用领域的使用进行了研究。该化合物已参与合成表现出有望用于NLO器件制造的衍生物,表明了它在开发新材料用于光学应用中的潜力 (Mohan et al., 2020)。
属性
IUPAC Name |
6-(aminomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2,6H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHPGXESZPRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310334 | |
| Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
20989-02-0 | |
| Record name | 20989-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

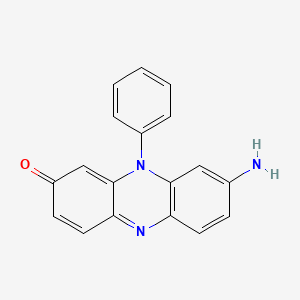
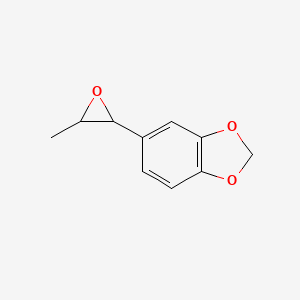
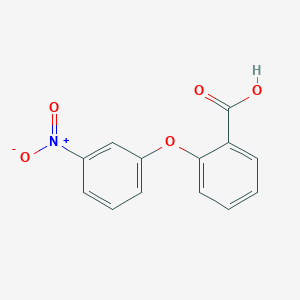
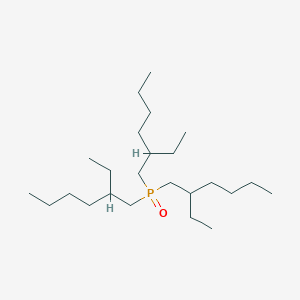
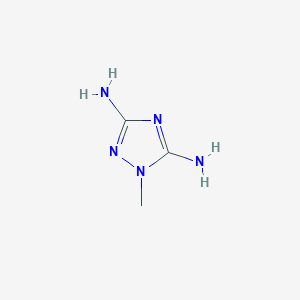
![5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine](/img/structure/B1604899.png)
